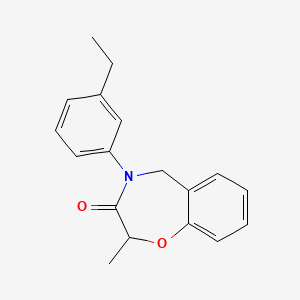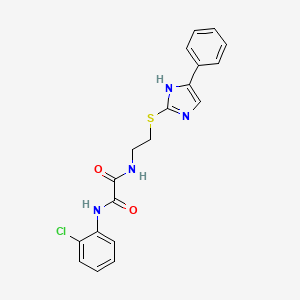
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, commonly known as CPT-OX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPT-OX is a derivative of oxalamide and imidazole, which makes it a unique compound with diverse properties. In
Scientific Research Applications
Synthesis and Antiviral Activities
- A study by Dawood et al. (2011) describes the synthesis of compounds similar to N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, which were tested for antiviral activities, particularly against Herpes simplex type-1 (HSV-1). The compounds showed promising results in reducing the number of viral plaques (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antiallergy Agents
- Hargrave et al. (1983) synthesized a series of compounds, including oxamic acid derivatives, that showed significant antiallergy activity in tests. This research indicates the potential of similar compounds in treating allergy-related conditions (Hargrave, Hess, & Oliver, 1983).
Anticancer Agents
- Gomha et al. (2014) researched novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which showed promising anticancer activity, especially against breast carcinoma cell lines. This suggests the potential application of related compounds in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Agents
- Desai et al. (2007) synthesized new quinazolines that demonstrated significant antibacterial and antifungal activities. This highlights the potential of similar compounds in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Synthesis of Oxalamides
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This research provides insight into new methods of synthesizing oxalamides, which can be applied in various pharmaceutical and chemical applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-8-4-5-9-15(14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACNQPSYKSJBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

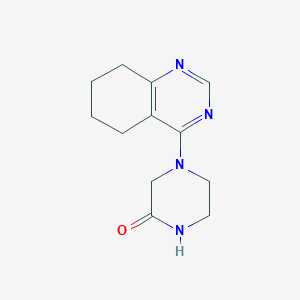
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
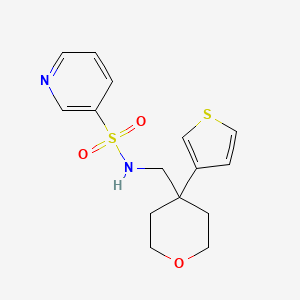
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
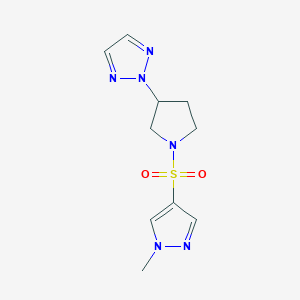
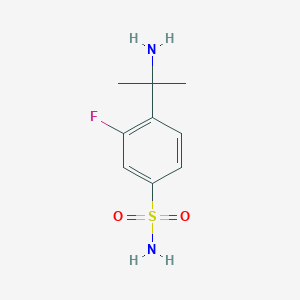
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
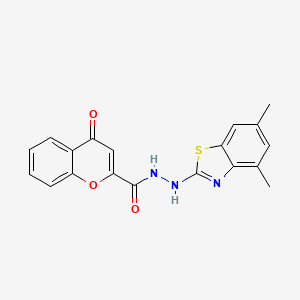
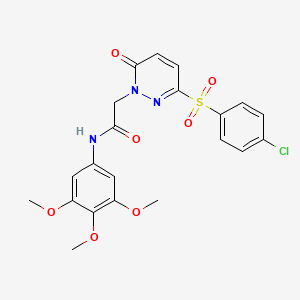
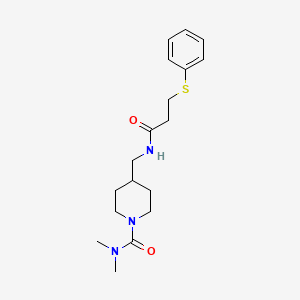
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
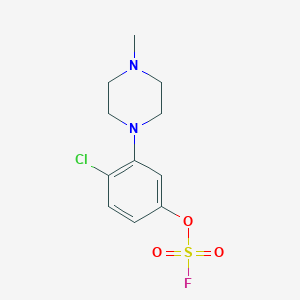
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
